molecular formula C14H8O4 B074444 4-Acetyl-1,8-naphthalic anhydride CAS No. 1146-72-1

4-Acetyl-1,8-naphthalic anhydride

Cat. No.: B074444
CAS No.: 1146-72-1
M. Wt: 240.21 g/mol
InChI Key: RGBKEYIMRMDPHI-UHFFFAOYSA-N
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Description

4-Acetyl-1,8-naphthalic anhydride is a chemical compound with the molecular formula C14H8O4. It is known for its unique structure, which includes a naphthalene ring fused with a pyran ring. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1,8-naphthalic anhydride typically involves the reaction of naphthalene derivatives with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1,8-naphthalic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphtho[1,8-cd]pyran derivatives, which have different functional groups attached to the naphthalene ring .

Scientific Research Applications

4-Acetyl-1,8-naphthalic anhydride has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-1,8-naphthalic anhydride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
  • 6-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
  • 6-Butylamino-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

Uniqueness

4-Acetyl-1,8-naphthalic anhydride is unique due to its acetyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-acetyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c1-7(15)8-5-6-11-12-9(8)3-2-4-10(12)13(16)18-14(11)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBKEYIMRMDPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318920
Record name 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-72-1
Record name NSC338070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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